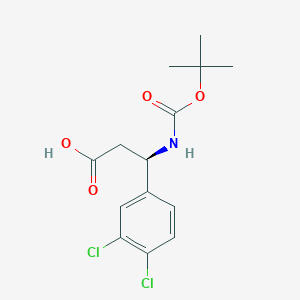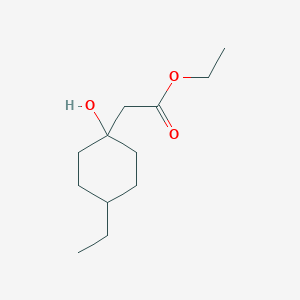
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate: is an organic compound with the molecular formula C10H17BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can be synthesized through a multi-step process involving the bromination of ethyl 2,2-diethyl-3-oxobutanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to monitor and adjust reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-diethyl-3-oxobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of ethyl 2,2-diethyl-3-oxobutanoate derivatives.
Reduction: Ethyl 2,2-diethyl-3-oxobutanoate.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives. It is also employed in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-2,2-diethyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis in the presence of water or enzymes, leading to the formation of carboxylic acids and alcohols.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, resulting in the formation of substituted products.
Ester Hydrolysis: Enzymes such as esterases can catalyze the hydrolysis of the ester bond, producing carboxylic acids and alcohols.
Comparación Con Compuestos Similares
Ethyl 4-bromo-2-methyl-3-oxobutanoate: Similar in structure but with a methyl group instead of diethyl groups.
Ethyl 4-bromo-3-oxobutanoate: Lacks the diethyl substitution, making it less sterically hindered.
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Contains dimethyl groups instead of diethyl groups, affecting its reactivity and steric properties.
Uniqueness: Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate is unique due to its diethyl substitution, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
99975-19-6 |
|---|---|
Fórmula molecular |
C10H17BrO3 |
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2,2-diethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H17BrO3/c1-4-10(5-2,8(12)7-11)9(13)14-6-3/h4-7H2,1-3H3 |
Clave InChI |
BJFXKTGXTFNBJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)CBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


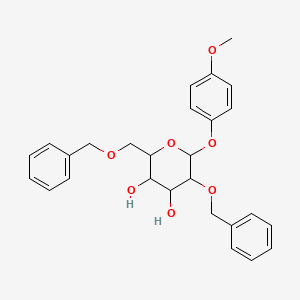
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
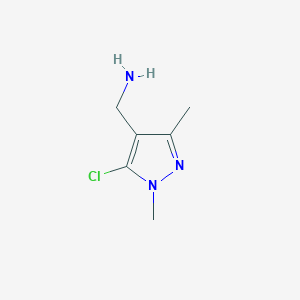

![1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)
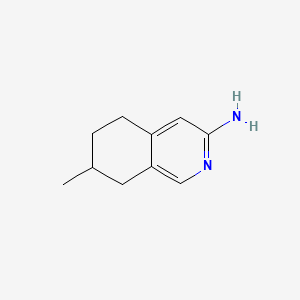


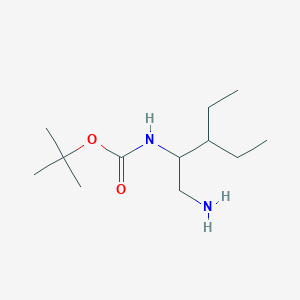
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
